
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H24O, and it has a molecular weight of 204.3511 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate involves several steps. One common method includes the Diels-Alder reaction, which uses a Lewis acid catalyst such as aluminum chloride to ensure the acetyl group is positioned correctly .
Industrial Production Methods
Industrial production methods often involve the use of cobalt acetate as a catalyst. The process includes distillation, crystallization, and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen or other oxidizing agents.
Reduction: Commonly uses hydrogen or other reducing agents.
Substitution: Often involves halogens or other substituents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fully oxidized products, while substitution reactions can introduce different functional groups .
Scientific Research Applications
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and other industrial products
Mechanism of Action
The mechanism of action of 1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3A-ethanoindan, 3a,4,5,6-tetrahydro-1,1,4,4-tetramethyl-
- Isolongifolene
- trans-Isolongifolene
Uniqueness
1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-7-yl acetate stands out due to its specific structural features and the resulting chemical properties. Its unique arrangement of atoms allows for distinct interactions and reactions that are not observed in similar compounds .
Properties
CAS No. |
32213-88-0 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(2,2,7,7-tetramethyl-4-tricyclo[6.2.1.01,6]undec-5-enyl) acetate |
InChI |
InChI=1S/C17H26O2/c1-11(18)19-13-8-14-16(4,5)12-6-7-17(14,9-12)15(2,3)10-13/h8,12-13H,6-7,9-10H2,1-5H3 |
InChI Key |
DMRSABXLZDPVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C23CCC(C2)C(C3=C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


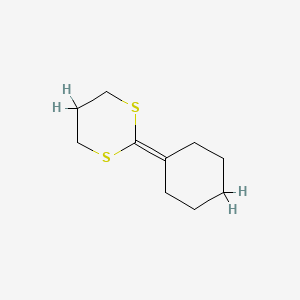

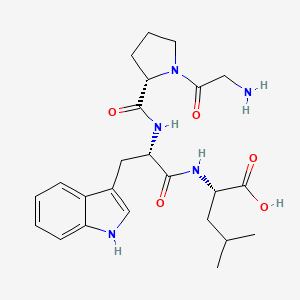
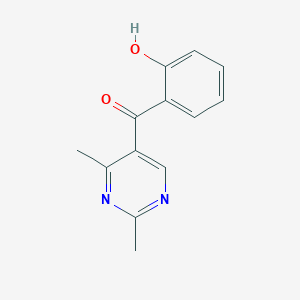
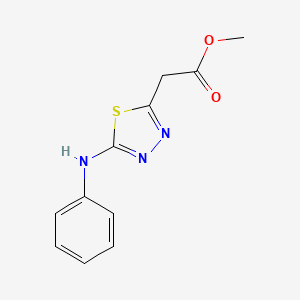

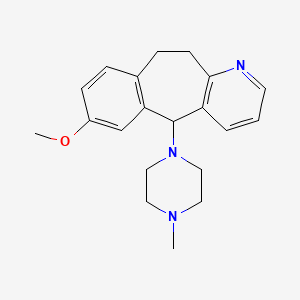


![But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane](/img/structure/B14678179.png)

![Lithium, [3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14678191.png)
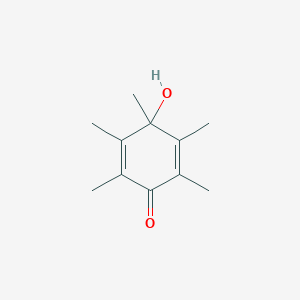
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
